

Spectroscopic and Spectrometric Analysis of Apritone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apritone

Cat. No.: B1237439

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Introduction

Apritone, with the chemical formula $C_{15}H_{24}O$ and CAS number 68133-79-9, is a fragrance ingredient known for its characteristic ripe, fleshy apricot and peach aroma. As a valuable component in the flavor and fragrance industry, and a potential subject of study in various fields of chemical and biological research, a thorough understanding of its chemical structure and properties is essential. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Apritone**, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also included, alongside a visual representation of the analytical workflow.

While a complete, publicly available, and verified experimental dataset for **Apritone** is not readily available in the searched resources, this guide presents a representative set of data based on the known structure of **Apritone** and typical spectroscopic values for analogous chemical environments. This information serves as a valuable reference for researchers and professionals engaged in the analysis and characterization of this and similar compounds.

Data Presentation

The following tables summarize the representative 1H NMR, ^{13}C NMR, and mass spectrometry data for **Apritone**.

Table 1: Representative ^1H NMR Data for **Apritone** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.09	t	7.0	1H	H-6
5.07	t	7.0	1H	H-2'
2.40 - 2.25	m	-	2H	H-2
2.20 - 2.05	m	2H	H-5	
2.04 - 1.90	m	2H	H-4'	
1.88 - 1.75	m	2H	H-3	
1.70 - 1.55	m	2H	H-4	
1.68	s	-	3H	H-8'
1.60	s	-	3H	H-9'
1.58	s	-	3H	H-10'
1.45 - 1.30	m	1H	H-1'	

Table 2: Representative ^{13}C NMR Data for **Apritone** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom Assignment
221.5	C-1
138.0	C-3'
131.5	C-7'
124.2	C-6'
120.5	C-2'
48.0	C-2
39.8	C-5'
38.0	C-5
30.0	C-1'
29.5	C-4
26.2	C-4'
25.7	H-10'
21.0	C-3
17.7	H-9'
16.0	H-8'

Table 3: Representative Mass Spectrometry Data for **Apritone** (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
220	15	$[M]^+$
151	40	$[C_{10}H_{15}O]^+$
136	35	$[C_{10}H_{16}]^+$
121	50	$[C_9H_{13}]^+$
93	80	$[C_7H_9]^+$
81	100	$[C_6H_9]^+$
69	95	$[C_5H_9]^+$
41	90	$[C_3H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of pure **Apritone** into a clean, dry vial.
- Add approximately 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the vial until the sample is completely dissolved.
- Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. 1H NMR Spectroscopy Protocol:

- Instrument: 500 MHz NMR Spectrometer.

- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Acquisition Parameters:
 - Spectral Width: 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay (d1): 2 s.
 - Acquisition Time: 4 s.
- Processing:
 - Apply an exponential window function with a line broadening of 0.3 Hz.
 - Fourier transform the Free Induction Decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all signals and determine the multiplicities and coupling constants of the peaks.

3. ^{13}C NMR Spectroscopy Protocol:

- Instrument: 125 MHz NMR Spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Acquisition Parameters:

- Spectral Width: 240 ppm.
- Number of Scans: 1024.
- Relaxation Delay (d1): 2 s.
- Acquisition Time: 1.5 s.
- Processing:
 - Apply an exponential window function with a line broadening of 1.0 Hz.
 - Fourier transform the FID.
 - Phase correct the spectrum manually.
 - Calibrate the spectrum by setting the central peak of the CDCl_3 triplet to 77.16 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of **Apritone** (approximately 100 $\mu\text{g/mL}$) in a volatile solvent such as dichloromethane or methanol.

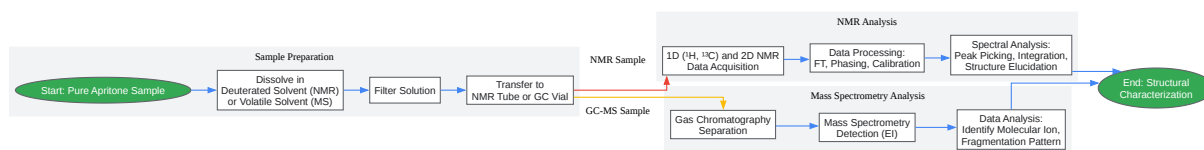
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.
 - Scan Rate: 2 scans/second.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern and assign m/z values to major fragments.
 - Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the NMR and mass spectrometric analysis of **Apritone**.



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Caption: Experimental workflow for NMR and MS analysis of **Apritone**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com